molecular formula C16H9N3 B149228 1-Azidopyrene CAS No. 36171-39-8

1-Azidopyrene

Cat. No.: B149228
CAS No.: 36171-39-8
M. Wt: 243.26 g/mol
InChI Key: BMNGOGRNWBJJKB-UHFFFAOYSA-N
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Description

1-Azidopyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. It has the molecular formula C16H9N3 and an average mass of 243.263 Da. This compound is known for its hydrophobic nature and photolabile properties, making it a valuable tool in various scientific research applications.

Preparation Methods

1-Azidopyrene can be synthesized through the azidation of pyrene. The typical synthetic route involves the reaction of pyrene with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of pyrene to this compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to obtain the desired product.

Chemical Reactions Analysis

1-Azidopyrene undergoes various chemical reactions, including:

    Photodecomposition: When exposed to light, this compound decomposes to form 1-nitrenopyrene.

    Oxidation: In the presence of oxygen, 1-nitrenopyrene can further react to form 1-nitropyrene.

    Substitution: The azide group in this compound can participate in substitution reactions, leading to the formation of various substituted pyrene derivatives.

Common reagents used in these reactions include sodium azide for azidation and oxygen for oxidation reactions. The major products formed from these reactions include 1-nitrenopyrene, 1-nitropyrene, and other substituted pyrene derivatives.

Scientific Research Applications

1-Azidopyrene has several scientific research applications:

    Photoaffinity Labeling and Protein Purification: It is used as a photoaffinity labeling agent to identify and isolate binding proteins, particularly in the study of polycyclic aromatic hydrocarbon carcinogens like benzo[a]pyrene.

    Photochemical Decomposition Studies: Researchers study the photochemical properties of this compound to understand its decomposition products and their stability.

    Antimutagenic Research: It is used in pharmacognosy to explore the antimutagenic potential of natural substances against nitro-polycyclic aromatic hydrocarbons.

Mechanism of Action

The mechanism of action of 1-azidopyrene involves its photolabile properties. Upon exposure to light, it decomposes to form reactive intermediates like 1-nitrenopyrene. These intermediates can interact with various molecular targets, leading to the formation of stable products such as 1-nitropyrene. The pathways involved in these reactions include photodecomposition and subsequent oxidation processes.

Comparison with Similar Compounds

1-Azidopyrene is unique due to its specific photolabile properties and its ability to form reactive intermediates upon light exposure. Similar compounds include other azidopyrene derivatives and polycyclic aromatic hydrocarbons with azide functional groups. These compounds may share similar photochemical properties but differ in their specific reactivity and applications.

Similar Compounds

  • 1-Nitrenopyrene
  • 1-Nitropyrene
  • Other azidopyrene derivatives

This compound stands out due to its specific use in photoaffinity labeling and its unique photochemical decomposition behavior.

Properties

IUPAC Name

1-azidopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3/c17-19-18-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNGOGRNWBJJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189737
Record name Azidopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36171-39-8
Record name Azidopyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036171398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azidopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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